molecular formula C7H7N5O2 B6617537 methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate CAS No. 1352504-79-0

methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

Cat. No.: B6617537
CAS No.: 1352504-79-0
M. Wt: 193.16 g/mol
InChI Key: LTLFFWDVXVPBLR-UHFFFAOYSA-N
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Description

Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with an amino group at the 5-position and a carboxylate ester group at the 6-position.

Mechanism of Action

Target of Action

Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a novel compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary immune cells and neurons being responsible for transmitting information .

Mode of Action

The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . These molecules are key mediators of inflammation, and their inhibition can help reduce neuroinflammation . Additionally, the compound reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may protect neurons from ER stress-induced apoptosis .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits ER stress and apoptosis , which are critical pathways involved in neuronal cell survival . By reducing the expression of BIP and cleaved caspase-3, the compound may help protect neurons from damage and death . Additionally, the compound inhibits the NF-kB inflammatory pathway , which is a key regulator of immune and inflammatory responses .

Result of Action

The result of the compound’s action is a significant reduction in neuroinflammation and neuronal apoptosis . This is evidenced by the decreased production of NO and TNF-α in microglia cells, and the reduced expression of BIP and cleaved caspase-3 in neuronal cells . These effects suggest that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS), a component of the cell wall of gram-negative bacteria, can stimulate microglia cells and trigger the production of NO and TNF-α . The compound’s ability to inhibit this response suggests that it may be effective in environments where LPS is present . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction typically proceeds under mild conditions and provides good yields of the desired product. Another method involves the use of ethyl 5-amino-1,2,4-triazole-3-carboxylate as a starting material .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of starting materials and reaction conditions would be optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate multiple molecular pathways makes it a valuable compound for therapeutic development .

Properties

IUPAC Name

methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-14-6(13)4-2-9-7-11-10-3-12(7)5(4)8/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLFFWDVXVPBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=NN=C2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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